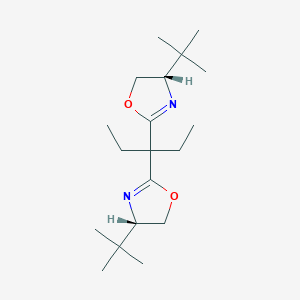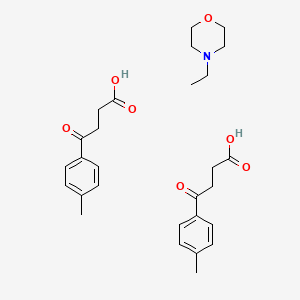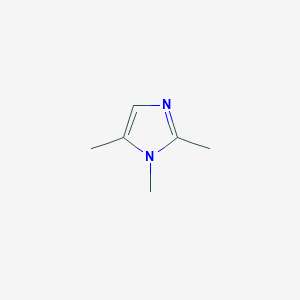
5,5'-(Ethane-1,2-diyl)diisophthalic acid
Descripción general
Descripción
5,5’-(Ethane-1,2-diyl)diisophthalic acid is a chemical compound with the molecular formula C18H12O8 and a molecular weight of 356.28 . It is also known by its CAS number 1025726-44-6 .
Synthesis Analysis
The synthesis of 5,5’-(Ethane-1,2-diyl)diisophthalic acid has been reported in several studies. For instance, it has been synthesized under hydrothermal conditions to form coordination polymers . The synthesis involves the use of structurally related N-donor ligands .Molecular Structure Analysis
The molecular structure of 5,5’-(Ethane-1,2-diyl)diisophthalic acid has been determined by single-crystal X-ray diffraction analyses . The structure is further characterized by infrared spectra (IR), elemental analyses, powder X-ray diffraction (PXRD), and thermogravimetric (TG) analyses .Chemical Reactions Analysis
The compound has been used in the formation of coordination polymers . The coordination patterns of the compound with a series of d-metal ions have been evaluated .Physical and Chemical Properties Analysis
The compound has a predicted boiling point of 760.6±60.0 °C and a predicted density of 1.599±0.06 g/cm3 . Its pKa is predicted to be 3.15±0.10 .Aplicaciones Científicas De Investigación
Supramolecular Assemblies and Coordination Polymers
Coordination with Metal Ions : This compound shows coordination patterns with d-metal ions, forming hybrid organic-inorganic assemblies. These assemblies typically exhibit polymeric architectures with three-dimensional connectivity. The flexibility of the ligands plays a crucial role in the formation of these structures (Karmakar & Goldberg, 2011).
Structural Characterization with Lanthanoid Ions : Synthesis and structural characterization of coordination polymers using this compound with various lanthanoid metal ions have been reported. These compounds exhibit two-dimensional or three-dimensional polymeric architectures (Karmakar & Goldberg, 2011).
Ligand Formation and Metal Complexes
- Formation of Stable Metal Complexes : A novel Schiff-base ligand derived from this compound has been used to form stable complexes with Co(II), Ni(II), Cu(II), and Pd(II) ions. These complexes find potential applications in gas storage and heterogeneous redox-catalysis (Almáši, Vilková & Bednarčík, 2021).
Sensing Applications
Fluorescent pH Sensor : A uranium-based metal-organic framework using this compound as a ligand exhibits fluorescence turn-on response under alkaline conditions, making it a potential pH sensor. This framework can also be applied for pH sensing in real samples from sewage treatment plants (Gu et al., 2020).
Ratiometric Sensing of pH : A metal-organic framework constructed from this compound demonstrates good chemical resistance and a ratiometric luminescence response to pH, suggesting its application as a pH sensor (Wang et al., 2016).
Catalysis and Gas Adsorption
- **Catalytic Activityand Gas Storage**: The compound has been used in synthesizing copper-based metal-organic frameworks (MOFs) that show high acetylene uptake, making them suitable for gas storage applications. These MOFs also exhibit interesting catalytic properties for organic transformations (Chen et al., 2017).
Structural and Photoluminescent Properties
Complex Formation and Luminescent Properties : Various coordination polymers based on this compound with different metal ions have been synthesized, showing unique structural and luminescent properties. These properties can be leveraged in the development of luminescent materials and sensors (Lin et al., 2021).
Skin Cancer Treatment Application : A Zn(II)-based complex using this compound as a ligand exhibited luminescent properties and showed potential as a treatment for skin cancer (Long & Li, 2022).
Magnetic Properties
- Magnetic Interactions in Coordination Polymers : The compound has been used to synthesize cobalt(II) coordination polymers, which display interesting magnetic properties. This suggests potential applications in magnetic materials and spintronics (Chen et al., 2021).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
5-[2-(3,5-dicarboxyphenyl)ethyl]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O8/c19-15(20)11-3-9(4-12(7-11)16(21)22)1-2-10-5-13(17(23)24)8-14(6-10)18(25)26/h3-8H,1-2H2,(H,19,20)(H,21,22)(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVGPUMQLUVBQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)CCC2=CC(=CC(=C2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-ol))](/img/structure/B3177465.png)





![((1,3,8,10-Tetraoxo-1,3,8,10-tetrahydroanthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-2,9-diyl)bis(4,1-phenylene))diboronic acid](/img/structure/B3177498.png)

![4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbonitrile))](/img/structure/B3177510.png)
